molecular formula C16H17ClN2O2 B10966042 1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B10966042
M. Wt: 304.77 g/mol
InChI Key: KCFDGXYUHBRYHC-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and methoxyphenethyl groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of 2-chloroaniline with 4-methoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENYL)UREA: Similar structure but lacks the ethyl group.

    N-(2-CHLOROPHENYL)-N’-(4-HYDROXYPHENETHYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is unique due to the combination of the chlorophenyl and methoxyphenethyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

InChI

InChI=1S/C16H17ClN2O2/c1-21-13-8-6-12(7-9-13)10-11-18-16(20)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H2,18,19,20)

InChI Key

KCFDGXYUHBRYHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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